molecular formula C9H5BrClN3O2 B11794249 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11794249
M. Wt: 302.51 g/mol
InChI Key: WWLWLJUQBGMGHU-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5, a 3-chlorophenyl group at position 2, and a carboxylic acid moiety at position 4. The bromine and chlorine substituents enhance its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C₉H₅BrClN₃O₂, with a molecular weight of 319.52 g/mol.

Properties

Molecular Formula

C9H5BrClN3O2

Molecular Weight

302.51 g/mol

IUPAC Name

5-bromo-2-(3-chlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrClN3O2/c10-8-7(9(15)16)12-14(13-8)6-3-1-2-5(11)4-6/h1-4H,(H,15,16)

InChI Key

WWLWLJUQBGMGHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for constructing 1,4-disubstituted triazoles. For this compound, the method involves:

  • Synthesis of 3-Chlorophenyl Azide : Reacting 3-chloroaniline with sodium nitrite and NaN₃ under acidic conditions .

  • Preparation of Propiolic Acid Derivative : Ethyl propiolate is brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄ .

  • Cycloaddition : The azide reacts with 5-bromo-propiolic acid in the presence of CuI (10 mol%) and DIPEA in THF/H₂O (3:1) at 25°C for 12 hours .

Key Data :

ParameterValueSource
Yield78–92%
Regioselectivity1,4-disubstituted triazole
Catalyst RecyclingUp to 6 cycles (CuI NPs)

Advantages : High regioselectivity, mild conditions.
Limitations : Requires strict anhydrous conditions for azide synthesis.

Cyclization of Hydrazine Derivatives

This method leverages cyclization of hydrazine intermediates, as detailed in patents WO2021076839A1 and WO2021076835A8 :

  • Hydrazine Formation : 3-Chlorophenylhydrazine is prepared via diazotization of 3-chloroaniline followed by reduction.

  • Bromination and Cyclization : The hydrazine reacts with ethyl 3-oxo-4-bromobutanoate in DMF at 80°C, forming the triazole ring via intramolecular cyclization .

  • Hydrolysis : The ester is hydrolyzed using NaOH (2M) in ethanol/water (1:1) to yield the carboxylic acid .

Key Data :

ParameterValueSource
Cyclization Yield65–72%
Hydrolysis Efficiency>95%

Advantages : Scalable for industrial production.
Limitations : Multi-step process with intermediate purification challenges.

Dimroth Rearrangement

Adapted from Pokhodylo et al. , this method uses a rearrangement to install the triazole core:

  • Azide-Ketone Reaction : 3-Chlorophenyl azide reacts with methyl 3-oxo-4-bromopropanoate in DMSO with K₂CO₃ (2 eq) at 50°C .

  • Dimroth Rearrangement : Heating at 100°C for 6 hours induces rearrangement, forming the triazole skeleton .

  • Acidification : The methyl ester is hydrolyzed using HCl (6M) to afford the carboxylic acid .

Key Data :

ParameterValueSource
Rearrangement Yield68–75%
Purity (HPLC)>98%

Advantages : High atom economy.
Limitations : Requires precise temperature control during rearrangement.

Halogen Exchange and Functionalization

A patent (WO2019175043A1) describes a route starting from halogenated precursors:

  • Nucleophilic Substitution : 2,5-Dimethoxypyridine reacts with 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole in DMF at 120°C .

  • Bromination : The intermediate is brominated using Br₂ in acetic acid at 60°C .

  • Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions .

Key Data :

ParameterValueSource
Bromination Efficiency85–90%
Oxidation Yield70–78%

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
CuAAC78–92%ModerateHigh
Hydrazine Cyclization65–72%HighModerate
Dimroth Rearrangement68–75%LowLow
Halogen Exchange70–78%HighModerate

Optimal Choice : CuAAC is preferred for lab-scale synthesis due to regioselectivity, while halogen exchange suits bulk production.

Characterization and Validation

Critical analytical data from literature:

  • ¹H NMR (DMSO-d₆): δ 8.05 (s, 1H, triazole-H), 7.53–7.81 (m, 4H, Ar-H), 13.77 (s, 1H, -COOH) .

  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30) .

  • Melting Point : 248–250°C .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring and the phenyl ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazoles are known for their antimicrobial properties. The compound 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including resistant strains of bacteria and fungi. For instance, compounds with similar structures have shown effectiveness comparable to established antibiotics like ciprofloxacin and fluconazole .

Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the triazole ring have been tested against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The compound has been investigated for its cytotoxic effects on breast cancer cells (MCF-7), showing IC50 values that suggest significant antiproliferative activity .

Case Study: Structure-Activity Relationship (SAR)
A study focusing on the SAR of triazole derivatives revealed that modifications at specific positions on the triazole ring can enhance biological activity. For instance, bromination at certain positions has been linked to increased antibacterial potency . This insight is critical for designing more effective analogs of 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.

Agricultural Applications

Fungicides
The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. The effectiveness of 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid against various fungal pathogens can be explored further to develop new fungicidal formulations.

Herbicides
Research into the herbicidal potential of triazole derivatives indicates that they may inhibit key enzymes involved in plant growth. The specific mechanism by which 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid affects plant physiology could provide insights into its use as a selective herbicide.

Material Science

Polymer Chemistry
Triazoles are also being investigated for their role in polymer chemistry due to their ability to form stable complexes with metals and other materials. The incorporation of 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study: Synthesis and Characterization
Research has demonstrated that incorporating triazole rings into polymer structures can improve their thermal and mechanical properties. The synthesis of polymers containing 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid could lead to innovative materials with applications in coatings and composites .

Data Tables

Application AreaActivity TypeReference
Medicinal ChemistryAntibacterial
Antifungal
Anticancer
Agricultural ScienceFungicidal
Herbicidal
Material SciencePolymer Enhancement

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and chlorine substituents can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,3-triazole-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Evidence Source
5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 5-Br, 2-(3-ClPh), 4-COOH C₉H₅BrClN₃O₂ High polarity (due to Br/Cl/COOH); inferred moderate antiproliferative activity
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid 5-CH₃, 2-Ph, 4-COOH C₁₀H₉N₃O₂ mp 200–202°C; used in chromogenic Hg²⁺ detection via Rhodamine B derivatives
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 5-CF₃, 1-(4-ClPh), 4-COOH C₁₀H₅ClF₃N₃O₂ Antiproliferative activity (NCI-H522 lung cancer cells: GP = 68.09%)
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid 5-Br, 2-(3-BrPy), 4-COOH C₈H₄Br₂N₄O₂ Molecular weight = 347.95 g/mol; pyridinyl substituent may enhance H-bonding capacity
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 5-CH₃, 1-thiazol-2-yl, 4-COOH C₇H₆N₄O₂S Zwitterionic nature; moderate antiproliferative activity (NCI-H522: GP = 62.47%)

Key Comparative Insights

In contrast, 5-trifluoromethyl substituents (e.g., in 1-(4-chlorophenyl)-5-CF₃ analog) exhibit stronger electron-withdrawing effects, enhancing interactions with biological targets like c-Met kinase. This compound showed superior antiproliferative activity (GP = 68.09%) compared to other triazole carboxylic acids .

Carboxylic Acid vs. Amide Derivatives Triazole carboxylic acids generally display lower antiproliferative activity than their amide derivatives due to high acidity, which reduces cell permeability and promotes non-selective binding. For example, 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (zwitterionic) showed higher activity (GP = 62.47%) than non-zwitterionic analogs, suggesting ionization state critically impacts efficacy .

Heteroaromatic vs. This contrasts with the target compound’s 3-chlorophenyl group, which primarily contributes steric bulk and π-π stacking interactions .

Synthetic and Analytical Considerations

  • IR and NMR data for triazole-thione analogs (e.g., 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) highlight characteristic peaks for C-Br (533 cm⁻¹) and C=S (1248 cm⁻¹), which are absent in the target compound but useful for structural differentiation .

Biological Activity

5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article compiles the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its potential mechanisms of action.

The compound is characterized by the following molecular formula:

  • Molecular Formula : C9H6BrClN4O2
  • Molecular Weight : 293.53 g/mol

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of 5-bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid against various bacterial strains. The minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria were evaluated.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus15.6231.25
Escherichia coli31.2562.50
Bacillus subtilis7.8115.62

These results indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. It was tested against common fungal strains such as Candida albicans and Aspergillus niger.

Fungal Strain MIC (µg/mL)
Candida albicans31.25
Aspergillus niger62.50

These findings suggest that 5-bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid could be effective in treating fungal infections as well .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival:

  • Apoptosis Induction : Increased expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to G1 phase arrest.

Case Studies

  • Case Study on Antibacterial Effectiveness :
    A study conducted on the efficacy of various triazole derivatives highlighted that 5-bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibited superior antibacterial activity compared to other derivatives tested .
  • Case Study on Anticancer Properties :
    In vitro experiments showed that treatment with this compound resulted in a significant decrease in cell viability in HeLa cells after 48 hours of exposure at concentrations above 10 µM, indicating a dose-dependent response .

Q & A

Q. Key Considerations :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
  • Monitor reaction progress using TLC or HPLC .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

Technique Purpose Example Conditions Reference
1H/13C NMR Confirm structure, substituent positionsDMSO-d6, 400/500 MHz
HPLC Assess purity (>95%)C18 column, acetonitrile/water gradient
Mass Spectrometry Verify molecular weight (ESI or HRMS)Positive ion mode, m/z calc. for C9H5BrClN3O2
X-ray Crystallography Resolve crystal structure (if crystalline)Single-crystal diffraction

Advanced: How can researchers resolve contradictions in reported biological activities of similar triazole derivatives?

Answer:
Contradictions often arise from variations in:

  • Assay Conditions : Cell lines, incubation times, and solvent effects (e.g., DMSO concentration). Standardize protocols using guidelines from the NIH Assay Guidance Manual.
  • Structural Analogues : Minor substituent changes (e.g., 3-chlorophenyl vs. 2,5-dichlorophenyl) drastically alter bioactivity. Perform comparative SAR studies .
  • Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .

Q. Methodological Recommendation :

  • Replicate assays in triplicate with blinded samples.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What strategies improve regioselectivity during triazole ring synthesis?

Answer:
Regioselectivity in Huisgen reactions depends on:

  • Catalyst Choice : Copper(I) favors 1,4-disubstituted triazoles; ruthenium catalysts yield 1,5-products .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl on phenyl) direct cycloaddition regiochemistry. Pre-functionalize azides/alkynes to bias outcomes .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction control .

Q. Example Workflow :

Screen catalyst systems (CuI vs. RuCl3).

Characterize products via NOESY NMR to confirm regiochemistry .

Basic: What are critical solubility and stability parameters for this compound?

Answer:

  • Solubility : Sparingly soluble in water; dissolve in DMSO (10–50 mM stock solutions). Ethanol/water mixtures (1:1) improve solubility for biological assays .
  • Stability :
    • Store at –20°C under inert atmosphere (argon).
    • Degrades at pH >8; avoid prolonged exposure to light (UV-sensitive) .

Q. Validation Method :

  • Monitor degradation via HPLC over 72 hours at 4°C, 25°C, and 37°C .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

Core Modifications :

  • Replace bromine with iodine or methyl groups.
  • Substitute 3-chlorophenyl with fluorophenyl or heteroaromatic rings .

Functional Group Additions :

  • Convert carboxylic acid to esters or amides to probe bioavailability .

Assay Selection :

  • Screen against target enzymes (e.g., kinases) using fluorescence polarization.
  • Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .

Q. Data Analysis :

  • Use computational tools (AutoDock, Schrödinger) to correlate activity with docking scores .

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